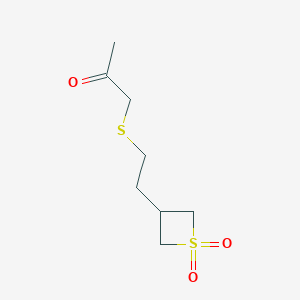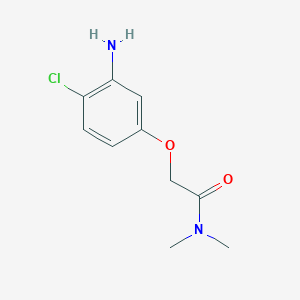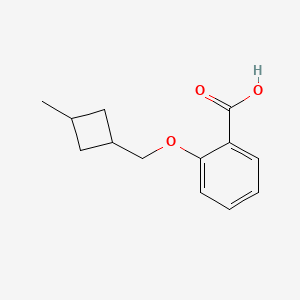
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H12INO. It is characterized by the presence of an iodine atom, a benzonitrile group, and a 4-methylbenzyl ether moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodophenol and 4-methylbenzyl chloride.
Ether Formation: 4-Iodophenol is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 4-((4-methylbenzyl)oxy)iodobenzene.
Nitrile Introduction: The intermediate 4-((4-methylbenzyl)oxy)iodobenzene is then subjected to a cyanation reaction using a reagent like copper(I) cyanide (CuCN) to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Iodo-4-((4-methoxybenzyl)oxy)benzonitrile: Similar structure but with a methoxy group instead of a methyl group.
4-Iodo-3-((4-methylbenzyl)oxy)benzonitrile: Similar structure but with the iodine and nitrile groups swapped.
3-Bromo-4-((4-methylbenzyl)oxy)benzonitrile: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the iodine atom and the nitrile group makes it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C15H12INO |
|---|---|
分子量 |
349.17 g/mol |
IUPAC名 |
3-iodo-4-[(4-methylphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H12INO/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-8H,10H2,1H3 |
InChIキー |
JBTMZWLTFANTDN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15229668.png)

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)
![5-Cyclopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B15229695.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)

![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)

